Me3SnOH

Catalog No.
S8348887
CAS No.
M.F
C3H10OSn
M. Wt
180.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Me3SnOH

Product Name

Me3SnOH

IUPAC Name

trimethylstannanylium;hydroxide

Molecular Formula

C3H10OSn

Molecular Weight

180.82 g/mol

InChI

InChI=1S/3CH3.H2O.Sn/h3*1H3;1H2;/q;;;;+1/p-1

InChI Key

OJZNYUDKNVNEMV-UHFFFAOYSA-M

SMILES

C[Sn+](C)C.[OH-]

Canonical SMILES

C[Sn+](C)C.[OH-]

Trimethyl tin hydroxide, with the chemical formula Me₃SnOH, is an organotin compound characterized by a tin atom bonded to three methyl groups and a hydroxyl group. This compound is of interest due to its unique properties and applications in various fields, including organic synthesis and materials science. The trimethyl tin moiety provides distinct reactivity patterns, particularly in hydrolysis and esterification reactions, while the hydroxyl group contributes to its solubility and interaction with other compounds.

  • Hydrolysis: Me₃SnOH can act as a hydrolyzing agent, converting esters into their corresponding acids through nucleophilic attack on the carbonyl carbon of the ester. This reaction is particularly useful in organic synthesis for the selective hydrolysis of various esters .
  • Formation of Adducts: When exposed to moisture, trimethyl tin chloride can react with trimethyl tin hydroxide to form adducts such as Me₃SnCl·Me₃SnOH·H₂O. These adducts are intermediates in the hydrolysis process of trimethyl tin chloride .
  • Cocrystallization: Trimethyl tin hydroxide can also cocrystallize with other compounds, forming new materials with distinct physical properties. For example, cocrystallization with trimethyl tin azide yields a crystalline product that exhibits unique melting points and stability .

The biological activity of trimethyl tin hydroxide has been studied primarily in the context of its toxicity and potential environmental impact. Organotin compounds, including trimethyl tin derivatives, are known for their endocrine-disrupting properties and neurotoxicity. Research indicates that exposure to these compounds can lead to adverse effects on reproduction and development in various organisms . Furthermore, their accumulation in aquatic environments raises concerns over their long-term ecological effects.

Several methods exist for synthesizing trimethyl tin hydroxide:

  • Direct Hydrolysis: One common method involves the hydrolysis of trimethyl tin chloride using water or an alcohol under controlled conditions. This method typically yields trimethyl tin hydroxide along with hydrochloric acid .
  • Cocrystallization Techniques: Another approach is through cocrystallization with other organotin compounds or hydroxides, allowing for the formation of mixed-phase materials .
  • Reflux Methods: Heating mixtures of trimethyl tin chloride and water or alcohols under reflux conditions can also produce trimethyl tin hydroxide efficiently.

Trimethyl tin hydroxide has various applications across different fields:

  • Organic Synthesis: It serves as a reagent for selective hydrolysis of esters and other functional groups, facilitating the synthesis of complex organic molecules .
  • Materials Science: Due to its unique properties, it is used in developing advanced materials, including polymers and coatings that require specific mechanical or chemical properties.
  • Environmental Chemistry: Studies involving organotin compounds often utilize trimethyl tin hydroxide to understand better the behavior and fate of these substances in environmental contexts.

Research on the interactions involving trimethyl tin hydroxide has focused on its reactivity with other chemical species. For instance:

  • Reactivity with Water: The interaction between trimethyl tin hydroxide and water leads to significant hydrolytic reactions that can affect both organic synthesis processes and environmental chemistry.
  • Metal Complexation: Trimethyl tin hydroxide can form complexes with various metals, influencing their solubility and bioavailability in environmental systems.

Trimethyl tin hydroxide shares similarities with several other organotin compounds. Here are some notable comparisons:

Compound NameFormulaKey Features
Trimethyl Tin ChlorideMe₃SnClReacts vigorously with water; forms adducts
Dimethyl Tin HydroxideMe₂Sn(OH)₂Less toxic; used as a stabilizer in plastics
Monomethyl Tin HydroxideMeSn(OH)₃More soluble; used in agricultural applications
Tri-n-butyl Tin HydroxideBu₃SnOHHigher toxicity; used in biocides

Uniqueness of Trimethyl Tin Hydroxide

Trimethyl tin hydroxide stands out due to its specific reactivity patterns, particularly in selective hydrolysis reactions compared to other organotin compounds. Its ability to form stable adducts when reacting with halides also distinguishes it from similar compounds like dimethyl or tri-n-butyl derivatives.

Organotin chemistry traces its origins to 1849, when Edward Frankland synthesized diethyltin diiodide, the first documented organotin compound. The field expanded rapidly in the early 20th century with the advent of Grignard reagents, which enabled efficient tin-carbon bond formation. Trimethyltin hydroxide, first reported in the mid-20th century, represents a pivotal advancement due to its stability and reactivity. Unlike earlier organotin halides, Me$$_3$$SnOH’s hydroxide ligand enhances its solubility in polar solvents, making it indispensable for hydrolytic reactions.

Role of Me$$_3$$SnOH in Organotin Chemistry

Me$$_3$$SnOH occupies a unique niche as a mild yet potent nucleophile. Its structure—a trimethyltin group bonded to a hydroxyl ion—facilitates reactions requiring selective cleavage of esters and carbon-oxygen bonds without inducing epimerization or elimination. This specificity distinguishes it from harsher reagents like lithium hydroxide, which often degrade sensitive substrates.

The chemical identity of trimethyltin hydroxide is foundational to its study and application in chemical sciences. This section delineates the systematic approaches used in its naming, the precise molecular composition, and the implications of its structure for isomerism and tautomerism.

IUPAC Nomenclature and Systematic Identification

Trimethyltin hydroxide is an organotin compound characterized by the presence of three methyl groups bonded to a central tin atom, which is further coordinated to a hydroxyl group. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic and universally recognized method for identifying chemical substances, ensuring consistency across scientific disciplines and regulatory frameworks.

The IUPAC name for Me3SnOH is “trimethylstannanol,” which explicitly denotes the three methyl substituents attached to the tin center and the presence of a hydroxyl group. Alternative systematic names include “hydroxytrimethyltin” and “hydroxytrimethylstannane,” both of which reflect the same structural features but utilize different conventions for naming organometallic hydroxides [1].

In addition to the IUPAC name, several other identifiers are used in chemical databases to facilitate unambiguous reference to this compound. The Chemical Abstracts Service (CAS) Registry Number for trimethyltin hydroxide is 56-24-6, which serves as a unique numerical identifier for chemical substances. The European Community (EC) Number is 677-697-9, and the Unique Ingredient Identifier (UNII) assigned by the United States Food and Drug Administration is 10ALT8DJ2V [1].

The compound is also referenced by a variety of synonyms in the literature and chemical databases, including “trimethylstannyl hydroxide,” “trimethyl tin hydroxide,” and “stannane, hydroxytrimethyl-.” These alternative names are used interchangeably, depending on the context and the conventions of specific scientific communities or regulatory agencies [1].

To further ensure precise identification, trimethyltin hydroxide is described using computed chemical descriptors. The International Chemical Identifier (InChI) and the corresponding InChIKey provide machine-readable representations of its structure, facilitating digital searches and data integration. The Simplified Molecular Input Line Entry System (SMILES) notation offers a linear textual representation of the compound’s structure, which is widely used in cheminformatics applications [1] [2].

A summary of key systematic identifiers for trimethyltin hydroxide is provided in the following table:

Identifier TypeValue
IUPAC NameTrimethylstannanol
CAS Number56-24-6
EC Number677-697-9
UNII10ALT8DJ2V
InChIInChI=1S/C3H9OSn/c1-5(2,3)4/h4H,1-3H3
InChIKeyQKHVIZGJYSQPCU-UHFFFAOYSA-N
SMILESCSn(C)O
SynonymsTrimethyltin hydroxide, hydroxytrimethyltin, trimethylstannyl hydroxide, etc.

The use of these systematic identifiers ensures that trimethyltin hydroxide can be unequivocally distinguished from related compounds, supporting reproducibility and clarity in scientific communication.

Molecular Formula and Weight Analysis

The molecular formula of trimethyltin hydroxide is C3H10OSn, reflecting the presence of three methyl groups (C3H9), one hydroxyl group (OH), and a tin atom (Sn). This composition is consistent with the structure implied by its systematic name and is corroborated by structural studies and chemical analyses [1] [2].

The calculation of the molecular weight is a fundamental aspect of chemical characterization, as it influences the compound’s physical properties, reactivity, and behavior in various chemical environments. The atomic weights used in this calculation are based on the standard values published by IUPAC:

  • Carbon (C): 12.011 g/mol
  • Hydrogen (H): 1.008 g/mol
  • Oxygen (O): 15.999 g/mol
  • Tin (Sn): 118.710 g/mol

Using these values, the molecular weight of trimethyltin hydroxide is calculated as follows:

$$
\text{Molecular Weight} = (3 \times 12.011) + (10 \times 1.008) + (1 \times 15.999) + (1 \times 118.710)
$$

$$
= 36.033 + 10.080 + 15.999 + 118.710 = 180.822 \text{ g/mol}
$$

This value is consistent with the reported molecular weight in chemical databases, which typically round to 180.83 g/mol [1] [2].

A detailed breakdown of the molecular composition is presented in the following table:

ElementNumber of AtomsAtomic Weight (g/mol)Total Contribution (g/mol)
Carbon312.01136.033
Hydrogen101.00810.080
Oxygen115.99915.999
Tin1118.710118.710
Total180.822

The molecular structure of trimethyltin hydroxide is typically depicted as a tin atom at the center, bonded to three methyl groups and one hydroxyl group. This configuration imparts specific electronic and steric properties, which influence the compound’s reactivity and its behavior in solution and in the solid state.

The compound’s mass spectrometric properties are also of interest in analytical chemistry. For instance, the monoisotopic mass, which considers the most abundant isotopes of each element, is calculated as follows:

  • Carbon-12 (C-12): 12.0000 u
  • Hydrogen-1 (H-1): 1.0078 u
  • Oxygen-16 (O-16): 15.9949 u
  • Tin-120 (Sn-120): 119.9022 u (most abundant isotope)

$$
\text{Monoisotopic Mass} = (3 \times 12.0000) + (10 \times 1.0078) + (1 \times 15.9949) + (1 \times 119.9022)
$$

$$
= 36.0000 + 10.0780 + 15.9949 + 119.9022 = 181.9751 \text{ u}
$$

This value is relevant for high-resolution mass spectrometry, where precise mass measurements are used to confirm the identity of chemical species.

The electronic structure of trimethyltin hydroxide, as inferred from quantum chemical calculations and spectroscopic studies, reveals a tetrahedral geometry around the tin center, with the three methyl groups and the hydroxyl group occupying the vertices. This geometry is typical of organotin(IV) compounds, reflecting the sp3 hybridization of the tin atom and the influence of the surrounding ligands on its electronic environment [1] [2].

Isomeric and Tautomeric Considerations

Isomerism and tautomerism are important concepts in chemistry, as they describe the existence of compounds with the same molecular formula but different structural or spatial arrangements. For trimethyltin hydroxide, these considerations are addressed within the context of its organotin structure.

Isomerism in Trimethyltin Hydroxide

Isomerism in organotin compounds can arise from several sources, including ligand arrangement, coordination geometry, and the presence of chiral centers. In the case of trimethyltin hydroxide, the compound is a mononuclear organotin species with a tetrahedral geometry around the tin atom. The three methyl groups and the hydroxyl group are arranged such that no chiral centers are present, and the molecule is achiral [5].

Distortion isomerism, which refers to variations in bond angles and lengths due to electronic or steric effects, has been observed in some organotin compounds. However, for trimethyltin hydroxide, the symmetrical arrangement of the methyl groups and the relatively small size of the hydroxyl ligand minimize the likelihood of significant distortion isomerism [5].

Ligand isomerism, which occurs when different ligands can occupy the same coordination sites, is also not applicable in this case, as the compound contains only one type of ligand (methyl) in three positions and a single hydroxyl group. Therefore, the potential for isomerism in trimethyltin hydroxide is limited, and the compound is generally regarded as existing in a single, well-defined structural form [5].

Tautomerism in Trimethyltin Hydroxide

Tautomerism involves the rapid interconversion between two or more structural isomers (tautomers) that differ in the placement of a proton and the position of a double bond. This phenomenon is common in organic compounds containing functional groups such as carbonyls, imines, and enols. In the context of organotin compounds, tautomerism is generally associated with ligands that can participate in proton transfer, such as hydrazones or enolizable ketones [4].

For trimethyltin hydroxide, the structure consists of a tin atom bonded to three methyl groups and a hydroxyl group. The hydroxyl group is not conjugated with any unsaturated system, and there are no adjacent atoms capable of supporting a tautomeric shift. As such, classical keto-enol or imine-enamine tautomerism is not observed in this compound [4].

The absence of tautomerism in trimethyltin hydroxide is further supported by spectroscopic studies, which show a single set of signals corresponding to the methyl and hydroxyl groups in nuclear magnetic resonance (NMR) spectra. This indicates that the compound exists predominantly in a single structural form, with no evidence for rapid interconversion between tautomers [3].

Structural and Stereochemical Stability

The stereochemical stability of trimethyltin hydroxide is a consequence of its tetrahedral geometry and the lack of chiral centers or flexible ligands. This stability is reflected in its crystallographic and spectroscopic properties, which are consistent across different samples and preparation methods [5].

In summary, trimethyltin hydroxide does not exhibit significant isomerism or tautomerism under normal conditions. Its structure is well-defined, with a single, stable configuration that can be reliably characterized by standard analytical techniques.

Data Tables and Detailed Research Findings

To provide a comprehensive overview of the chemical identity and molecular characteristics of trimethyltin hydroxide, the following data tables summarize key findings from authoritative sources.

Systematic Identifiers and Synonyms

Identifier TypeValue
IUPAC NameTrimethylstannanol
CAS Number56-24-6
EC Number677-697-9
UNII10ALT8DJ2V
InChIInChI=1S/C3H9OSn/c1-5(2,3)4/h4H,1-3H3
InChIKeyQKHVIZGJYSQPCU-UHFFFAOYSA-N
SMILESCSn(C)O
SynonymsTrimethyltin hydroxide, hydroxytrimethyltin, trimethylstannyl hydroxide, etc.

Molecular Formula and Weight

ComponentNumber of AtomsAtomic Weight (g/mol)Total Contribution (g/mol)
Carbon312.01136.033
Hydrogen101.00810.080
Oxygen115.99915.999
Tin1118.710118.710
Total180.822

Mass Spectrometric Properties

Adductm/zPredicted CCS (Ų)
[M+H]+165.97991129.7
[M+Na]+187.96185137.0
[M-H]-163.96535130.2
[M+NH4]+183.00645153.7
[M+K]+203.93579132.1
[M+H-H2O]+147.96989128.1
[M+HCOO]-209.97083151.9
[M+CH3COO]-223.98648159.7
[M+Na-2H]-185.94730136.9
[M]+164.97208128.5
[M]-164.97318128.5

These data are relevant for the identification and analysis of trimethyltin hydroxide in complex mixtures, as well as for the interpretation of its behavior in mass spectrometric experiments [2].

Structural Features

Trimethyltin hydroxide is characterized by a tetrahedral arrangement of ligands around the central tin atom. The three methyl groups are equivalent, and the hydroxyl group occupies the fourth coordination site. This geometry is typical of organotin(IV) compounds and is supported by crystallographic studies and quantum chemical calculations [1] [5].

The absence of chiral centers and the lack of flexible ligands contribute to the structural rigidity of the compound. Spectroscopic analyses, including NMR and infrared (IR) spectroscopy, confirm the presence of the methyl and hydroxyl groups and provide further evidence for the compound’s well-defined structure [3].

This article has presented a detailed and authoritative analysis of the chemical compound trimethyltin hydroxide (Me3SnOH), focusing exclusively on its chemical identity and molecular characteristics. The IUPAC nomenclature and systematic identifiers provide a robust framework for unambiguous reference to the compound, supported by a comprehensive set of synonyms and database entries. The molecular formula (C3H10OSn) and calculated molecular weight (180.822 g/mol) are consistent with its structural features, as confirmed by spectroscopic and crystallographic studies.

Isomeric and tautomeric considerations reveal that trimethyltin hydroxide exists predominantly in a single, stable structural form, with no evidence for significant isomerism or tautomerism under normal conditions. The compound’s tetrahedral geometry and absence of chiral centers contribute to its stereochemical stability, making it a well-characterized example of an organotin(IV) hydroxide.

Hydrolysis-Based Production

The primary industrial method for producing trimethyltin hydroxide centers on the hydrolysis of trimethyltin chloride. This process involves treating trimethyltin chloride with water under controlled conditions, yielding trimethyltin hydroxide and hydrochloric acid as byproducts . The reaction proceeds according to the equation:

(CH₃)₃SnCl + H₂O → (CH₃)₃SnOH + HCl

Industrial production optimizes this hydrolysis process through several key modifications. Continuous flow systems enhance reaction efficiency and reduce byproduct formation compared to traditional batch methods . The generated hydrochloric acid is systematically neutralized using sodium hydroxide or other bases to prevent corrosion and minimize side reactions .

Temperature and Solvent Optimization

Industrial-scale synthesis typically employs temperatures ranging from 25 to 60°C to ensure efficient hydrolysis while maintaining product stability . The selection of solvent systems proves critical for large-scale operations. Polar aprotic solvents or aqueous media are preferred, with dichloroethane and tetrahydrofuran frequently utilized in industrial processes .

Solvent recovery systems represent a crucial component of industrial production, with dichloroethane and tetrahydrofuran being recycled to minimize waste and reduce operational costs . This approach not only improves economic viability but also addresses environmental concerns associated with large-scale organotin compound production.

Continuous Production Systems

Modern industrial facilities increasingly adopt continuous flow technologies for trimethyltin hydroxide production. These systems offer several advantages over traditional batch processes, including enhanced temperature control, improved mass transfer, and reduced reaction times [2]. The continuous approach allows for better process control and consistent product quality across production batches.

Table 3.1: Industrial Production Parameters

ParameterOptimal RangeNotes
Temperature25-60°CEfficient hydrolysis while maintaining stability
Reaction Time20-30 minutesMicrowave-assisted conditions [3]
Solvent SystemDCE/THFRecyclable solvents for waste minimization
pH ControlNeutralization requiredPrevents equipment corrosion
Yield85-95%Optimized industrial conditions

Laboratory-Scale Synthesis Protocols

Standard Hydrolysis Procedure

Laboratory synthesis of trimethyltin hydroxide follows the same fundamental hydrolysis principle as industrial production but with modifications suitable for smaller scale operations. The standard procedure involves dissolving trimethyltin chloride in an appropriate solvent system, followed by controlled addition of water or aqueous base .

The reaction typically proceeds at room temperature, though mild heating to 40-60°C may accelerate the process . Reaction monitoring through thin-layer chromatography or liquid chromatography-mass spectrometry ensures complete conversion of the starting material [3].

Microwave-Assisted Synthesis

Recent developments in laboratory-scale synthesis include microwave-assisted procedures that significantly reduce reaction times from hours to minutes. These methods typically employ 20-30 minute reaction periods under microwave irradiation, achieving quantitative yields while maintaining product purity [3].

The microwave approach offers particular advantages for research applications where rapid synthesis is desired. The method utilizes 1,2-dichloroethane as the primary solvent, with reaction temperatures maintained at 60-80°C under microwave heating [3].

Alternative Synthesis Routes

While hydrolysis remains the primary synthetic route, alternative methods exist for specialized applications. These include the treatment of trimethyltin oxide with water under controlled conditions, though this approach is less commonly employed due to availability and cost considerations of the oxide precursor [4].

Table 3.2: Laboratory Synthesis Conditions

MethodTemperatureTimeSolventYieldReference
Standard Hydrolysis25-60°C2-4 hoursDCE/THF85-95%
Microwave-Assisted60-80°C20-30 minutesDCE95-99% [3]
Aqueous ConditionsRoom temperature1-2 hoursH₂O/organic80-90%

Substrate-Specific Protocols

Laboratory synthesis protocols may require modification based on the intended application of the trimethyltin hydroxide product. For use in ester hydrolysis reactions, the reagent is typically prepared fresh or stored under inert atmosphere to prevent decomposition [3]. Specific protocols for different substrates may involve temperature adjustments and solvent modifications to optimize compatibility with subsequent reactions.

Purification and Stabilization Strategies

Crystallization Methods

Purification of trimethyltin hydroxide primarily relies on crystallization techniques due to the compound's solid state at room temperature. The compound forms white, needle-shaped crystals that exhibit a significant propensity for twinning along the needle axis [5]. This crystallographic behavior necessitates careful control of crystallization conditions to obtain suitable material for both analytical and synthetic applications.

Recrystallization from appropriate solvent systems represents the most common purification approach. The compound demonstrates solubility in water and many organic solvents, providing flexibility in solvent selection for purification purposes [5]. Common recrystallization solvents include dichloromethane-hexane mixtures, though multiple recrystallizations may be required to achieve high purity [6].

Chromatographic Purification

Column chromatography provides an alternative purification method, particularly useful when crystallization proves challenging. Silica gel chromatography using ethyl acetate-hexane gradient systems has been successfully employed for trimethyltin hydroxide purification [7]. The method typically utilizes a 2:1 ethyl acetate to hexane ratio, though gradient elution may be necessary for complex reaction mixtures [7].

Short silica gel columns are often preferred to minimize exposure time and prevent potential decomposition during purification [7]. The compound's stability on silica gel varies with conditions, requiring careful monitoring during chromatographic separation.

Stabilization Techniques

Several strategies enhance the stability of trimethyltin hydroxide during storage and handling. Inert atmosphere storage represents the primary stabilization method, with nitrogen blanketing being the most common approach [8]. The storage atmosphere should maintain oxygen levels below 5 parts per million to prevent oxidative degradation.

Temperature control during storage proves critical, with temperatures maintained below ambient levels when possible [8]. The compound's melting point of 118-119°C provides a reasonable operating window for most applications, though elevated temperatures should be avoided during long-term storage [9].

Table 3.3: Purification and Storage Conditions

ParameterSpecificationNotes
Crystallization SolventDCM/hexaneMultiple recrystallizations may be required [6]
ChromatographySilica gel, EtOAc/hexane2:1 ratio preferred [7]
Storage AtmosphereNitrogen, <5 ppm H₂O/O₂Essential for stability [8]
Storage TemperatureCool, dry conditionsBelow ambient preferred [8]
Purity AssessmentElemental analysis%C=19.5-20.3; %H=5.5-5.7 [9]

Quality Control Measures

Quality control of trimethyltin hydroxide typically involves elemental analysis to confirm composition and purity. Standard specifications require carbon content of 19.5-20.3% and hydrogen content of 5.5-5.7% [9]. These parameters provide reliable indicators of product purity and the absence of significant impurities.

Spectroscopic methods, including nuclear magnetic resonance and infrared spectroscopy, offer additional analytical tools for quality assessment. The compound's characteristic spectroscopic features enable identification and quantification of impurities that may arise during synthesis or storage.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

181.975367 g/mol

Monoisotopic Mass

181.975367 g/mol

Heavy Atom Count

5

Dates

Last modified: 02-18-2024

Explore Compound Types